

Fumonisin B2: A Technical Guide to Producing Fungal Strains and Their Identification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced by several species of filamentous fungi, primarily within the Fusarium and Aspergillus genera. **Fumonisin B2** (FB2), a structural analogue of the more commonly known Fumonisin B1, is a mycotoxin of significant concern due to its potential carcinogenic properties and cytotoxic effects.[1] Unlike Fusarium species which typically produce a range of fumonisins including FB1, FB2, and FB3, several Aspergillus species, notably Aspergillus niger and Aspergillus welwitschiae, are significant producers of primarily **Fumonisin B2**.[2][3][4] This guide provides an in-depth overview of the key fungal strains responsible for FB2 production, detailed methodologies for their identification, and quantification of the toxin.

Fumonisin B2 Producing Fungal Strains

The production of **Fumonisin B2** is not ubiquitous among fungal species and is primarily associated with the following:

Aspergillus niger: This species is a major producer of FB2 and is frequently isolated from a variety of sources, including grapes, coffee beans, and maize.[1][2] Notably, many strains of A. niger produce only FB2, unlike Fusarium species which produce a mixture of fumonisins.
 [2][3] The production of FB2 by A. niger can be influenced by culture conditions such as water activity and the composition of the growth medium.[2][3]



- Aspergillus welwitschiae: Morphologically similar to A. niger, A. welwitschiae is also a known producer of Fumonisin B2.[5][6] Molecular methods are often required to differentiate between these two species accurately.
- Fusarium verticillioides: This species is a well-known producer of a range of fumonisins, including FB1, FB2, and FB3, and is a common pathogen of maize.[1] While it produces FB2, it is often in conjunction with other fumonisin analogues.

Quantitative Data on Fumonisin B2 Production

The production of **Fumonisin B2** by different fungal strains can vary significantly depending on the strain, substrate, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Fumonisin B2 Production by Aspergillus Species

Fungal Species	Strain(s)	Substrate/Medi um	FB2 Concentration	Reference
Aspergillus niger	Multiple strains	Grapes	29–293 μg/g	[7]
Aspergillus niger	Industrial strains	Czapek Yeast Autoclaved Agar with 5% NaCl (CYAS)	Not specified, but highest production on this medium	[2]
Aspergillus niger	Food industry strains	Corn	Mean: 3553– 10270 μg/kg	[8]
Aspergillus niger	Food industry strains	Rice	Mean: 5455– 9241 μg/kg	[8]
Aspergillus niger	Food industry strains	Wheat bran	Mean: 5959– 7709 μg/kg	[8]
Aspergillus welwitschiae	Multiple isolates	Not specified	16% of isolates produced FB2	[9]

Table 2: Comparative Fumonisin Production by Fusarium verticillioides



Fungal Species	Strain(s)	Substrate/M edium	Fumonisin Profile	FB2 Concentrati on Range	Reference
Fusarium verticillioides	Multiple strains	Various agar media	FB1, FB2, FB3	Lower than A. niger on some media	[2][8]
Fusarium verticillioides	Not specified	Abalone feed	FB1 and FB2	Higher concentration s at lower temperatures	[10]

Experimental Protocols Fungal Culture and Morphological Identification

Objective: To culture fungal isolates for subsequent identification and mycotoxin analysis.

Protocol:

- Isolation: Isolate fungal strains from substrate samples (e.g., maize, grapes, coffee beans)
 by surface sterilizing the substrate and plating small sections onto Potato Dextrose Agar
 (PDA) or Malt Extract Agar (MEA).
- Incubation: Incubate plates at 25-28°C for 5-7 days, or until fungal colonies are welldeveloped.
- Sub-culturing: Sub-culture distinct colonies onto fresh PDA or MEA plates to obtain pure cultures.
- Morphological Identification: Observe the macroscopic (colony color, texture, diameter) and microscopic (conidiophores, vesicles, conidia) characteristics of the pure cultures. While helpful, morphological identification, especially for distinguishing between A. niger and A. welwitschiae, can be challenging and should be confirmed by molecular methods.



Molecular Identification of Fumonisin B2 Producing Fungi

Objective: To accurately identify fungal isolates using PCR-based methods targeting speciesspecific genes or genes within the fumonisin biosynthetic pathway.

Protocol:

- Mycelium Harvesting: Scrape fresh mycelium (~100-200 mg) from a pure culture grown on PDA or in a liquid medium.
- Cell Lysis: Transfer the mycelium to a 1.5 mL microcentrifuge tube containing lysis buffer (e.g., 0.1 M Tris-HCl pH 8, 10 mM EDTA pH 8, 2.5 M NaCl, 3.5% CTAB) and sterile glass beads. Homogenize using a bead beater or vortex vigorously.
- Protein Removal: Add Proteinase K and incubate at 60°C for 1 hour. Follow with a phenol:chloroform:isoamyl alcohol extraction to remove proteins and cellular debris.
- DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
- Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
- Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and by electrophoresis on an agarose gel.

The FUM1 gene, encoding a polyketide synthase, is a key gene in the fumonisin biosynthetic cluster and can be used as a marker for potential fumonisin-producing fungi.

PCR Reaction Mixture (25 µL):



Component	Final Concentration	
10x PCR Buffer	1x	
dNTPs (10 mM)	200 μM each	
Forward Primer (10 μM)	0.4 μΜ	
Reverse Primer (10 μM)	0.4 μΜ	
Taq DNA Polymerase	1.25 units	
Template DNA	50-100 ng	
Nuclease-free water	to 25 μL	

Primer Sequences for FUM1:

- VERTF-1: 5'-GCGGGAATTCAAAAGTGGCC-3'
- VERTF-2: 5'-GAGGGCGCGAAACGGATCGG-3'

Thermocycler Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	5 min	1
Denaturation	95°C	30 sec	35
Annealing	58-62°C (optimize)	45 sec	
Extension	72°C	1 min	-
Final Extension	72°C	7 min	1
Hold	4°C	_∞	

Analysis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA intercalating dye. The presence of an amplicon of the expected size indicates the presence of the FUM1 gene.



Quantification of Fumonisin B2 by LC-MS/MS

Objective: To accurately quantify the concentration of **Fumonisin B2** in fungal cultures or contaminated matrices.

Protocol:

- Homogenization: Homogenize a known amount of the fungal culture or ground sample (e.g., 5 grams) with an extraction solvent. A common solvent is a mixture of acetonitrile, water, and formic acid (e.g., 75:24:1, v/v/v) or methanol and water (e.g., 3:1, v/v).
- Extraction: Shake or sonicate the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxin.
- Centrifugation: Centrifuge the extract to pellet solid debris.
- Dilution and Filtration: Dilute an aliquot of the supernatant with a suitable solvent (e.g., the
 initial mobile phase of the LC method) and filter through a 0.22 µm syringe filter before
 injection into the LC-MS/MS system. For complex matrices, a solid-phase extraction (SPE)
 cleanup step may be necessary.

Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient elution with two solvents is common:
 - Solvent A: Water with a small amount of formic acid (e.g., 0.1%) and/or ammonium formate.
 - Solvent B: Methanol or acetonitrile with a small amount of formic acid.
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS) Conditions:



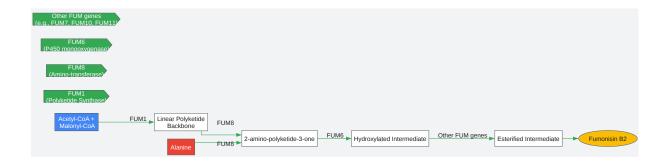
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fumonisins.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Fumonisin B2.
 - Precursor Ion (m/z): [M+H]+ for FB2 is approximately 706.4.
 - Product Ions (m/z): Characteristic fragment ions are selected for quantification and confirmation.
- Calibration: A calibration curve is constructed using certified Fumonisin B2 standards to quantify the analyte in the samples.

Visualizations

Fumonisin B2 Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The pathway begins with the synthesis of a polyketide backbone, followed by a series of enzymatic modifications.





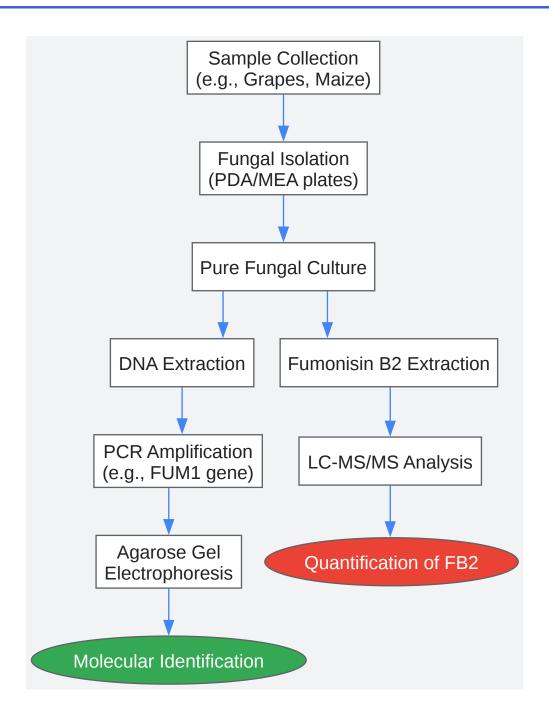
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Caption: Proposed biosynthetic pathway for Fumonisin B2.

Experimental Workflow for Fungal Identification and FB2 Quantification

This workflow outlines the key steps from sample collection to the final analysis of **Fumonisin B2**.





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Caption: Workflow for fungal identification and FB2 analysis.

Conclusion

The identification and quantification of **Fumonisin B2** and its producing fungal strains are critical for food safety and toxicological studies. The methodologies outlined in this guide, from classical microbiological techniques to advanced molecular and analytical approaches, provide



a comprehensive framework for researchers in this field. The provided data and visualizations serve as a valuable resource for understanding the key fungal players in FB2 contamination and the pathways leading to its production. Further research is warranted to fully elucidate the regulatory mechanisms of FB2 biosynthesis and to develop more effective strategies for its control in agricultural commodities.

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